[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
CAS No.: 2565792-19-8
Cat. No.: VC11648611
Molecular Formula: C30H44NOPS
Molecular Weight: 497.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2565792-19-8 |
|---|---|
| Molecular Formula | C30H44NOPS |
| Molecular Weight | 497.7 g/mol |
| IUPAC Name | (R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34-/m1/s1 |
| Standard InChI Key | JQOGHPACTGDYMR-ANHUGMMASA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
| SMILES | CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
| Canonical SMILES | CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a central sulfinamide group () bonded to a chiral carbon center, which is further connected to a 2-(dicyclohexylphosphino)phenyl group and a phenylmethyl moiety. The molecular formula is , with a molecular weight of 497.7 g/mol . The stereochemical configuration is explicitly defined by the [S(R)] and (R) descriptors, indicating specific spatial arrangements critical for its reactivity and interactions.
Key Structural Features:
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Sulfinamide Core: The group serves as a hydrogen-bond acceptor and chiral director.
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Dicyclohexylphosphino Group: A bulky, electron-rich phosphorus ligand that enhances metal coordination in catalytic applications.
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Phenylmethyl Substituent: Provides steric bulk and π-system interactions for substrate recognition.
Stereochemical Analysis
The compound’s stereochemistry is encoded in its IUPAC name:
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S(R) denotes the sulfinamide sulfur’s configuration (R-based priority rules).
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(R) specifies the configuration at the benzylic carbon bearing the phosphino group.
This stereochemical precision is achieved through enantioselective synthesis, often involving chiral auxiliaries or catalysts.
Synthesis and Synthetic Strategies
Multi-Step Synthetic Routes
Synthesis typically proceeds via three stages:
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Phosphino-Aryl Intermediate Preparation:
Reaction of dicyclohexylphosphine with 2-bromophenylmagnesium bromide under palladium catalysis yields 2-(dicyclohexylphosphino)phenyl bromide. -
Chiral Sulfinamide Formation:
Condensation of (R)-2-methylpropane-2-sulfinamide with a benzylamine derivative forms the stereogenic sulfinamide core. -
Coupling and Purification:
Suzuki-Miyaura coupling or nucleophilic substitution integrates the phosphino-aryl group, followed by chromatographic purification .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phosphino-Aryl Prep | 78 | ||
| Sulfinamide Formation | 65 | ||
| Final Coupling | 72 |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance efficiency, with in-line analytics ensuring enantiomeric excess () >99%. Solvent recovery systems mitigate environmental impact, aligning with green chemistry principles.
Applications in Catalysis and Beyond
Asymmetric Catalysis
The compound’s phosphino group acts as a robust ligand for transition metals (e.g., Rh, Pd), enabling enantioselective transformations:
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Hydrogenation: Achieves values >95% in ketone reductions.
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Cross-Coupling: Facilitates C–C bond formation in sterically hindered substrates .
Table 2: Catalytic Performance Metrics
| Reaction Type | Substrate | (%) | Turnover (TON) | Reference |
|---|---|---|---|---|
| Hydrogenation | Acetophenone | 97 | 1,200 | |
| Suzuki-Miyaura | 2-Naphthylboronic acid | N/A | 850 |
Physicochemical Properties and Stability
Solubility and Stability
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Solubility: Sparingly soluble in hexane ( mg/mL), moderately soluble in dichloromethane ( mg/mL) .
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Thermal Stability: Decomposes at (DSC data).
Spectroscopic Characterization
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